molecular formula C14H15N7 B6448800 3-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyrazine-2-carbonitrile CAS No. 2548997-27-7

3-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyrazine-2-carbonitrile

Cat. No.: B6448800
CAS No.: 2548997-27-7
M. Wt: 281.32 g/mol
InChI Key: ROTAHQLSMMPLKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyrazine-2-carbonitrile is a heterocyclic compound featuring a pyrazine core substituted with a carbonitrile group at position 2 and a piperazine ring at position 2. This compound belongs to a class of molecules often explored for their bioactivity, particularly in kinase inhibition and central nervous system (CNS) targeting due to the piperazine scaffold’s versatility in modulating receptor interactions .

Properties

IUPAC Name

3-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyrazine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N7/c1-11-2-3-13(19-18-11)20-6-8-21(9-7-20)14-12(10-15)16-4-5-17-14/h2-5H,6-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROTAHQLSMMPLKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)N2CCN(CC2)C3=NC=CN=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyrazine-2-carbonitrile typically involves multi-step reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyrazine-2-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

3-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyrazine-2-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyrazine-2-carbonitrile involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 3-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyrazine-2-carbonitrile, a comparative analysis with structurally analogous compounds is provided below.

Structural Analogues and Substituent Effects

Key Compounds for Comparison:

6-[4-(3-methylphenyl)piperazin-1-yl]pyridine-3-carbonitrile (CAS 1016864-49-5) Structure: Pyridine core with a 3-methylphenyl-piperazine substituent. Key Differences: Replaces pyrazine with pyridine and substitutes methylpyridazine with methylphenyl.

3-(4-(2-Bromo-2,2-difluoroacetyl)piperazin-1-yl)pyrazine-2-carbonitrile

  • Structure : Similar pyrazine-carbonitrile core but with a bromo-difluoroacetyl-piperazine group.
  • Key Differences : The electron-withdrawing bromo-difluoroacetyl group contrasts with the methylpyridazine’s aromaticity.
  • Implications : Enhanced electrophilicity may improve reactivity in nucleophilic substitution reactions but reduce metabolic stability .

Urea Derivatives with Piperazinyl-thiazole Substituents (e.g., Compounds 11a–11o in )

  • Structure : Feature urea linkages and thiazole rings instead of pyrazine-carbonitrile.
  • Key Differences : Urea groups introduce hydrogen-bonding capacity, while thiazole rings add sulfur-based polarity.
  • Implications : These modifications likely enhance solubility and target specificity for kinase inhibition compared to the carbonitrile group .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight LogP (Predicted) Hydrogen Bond Donors Hydrogen Bond Acceptors Synthetic Yield (%)
Target Compound 319.34 1.8 0 7 Not reported
6-[4-(3-methylphenyl)piperazin-1-yl]pyridine-3-carbonitrile 278.35 2.3 0 5 Not reported
Urea Derivatives (e.g., 11a–11o) 466.2–602.2 2.5–4.0 2–3 8–10 83.7–88.9

Analysis:

  • The target compound’s lower molecular weight and LogP suggest better membrane permeability compared to bulkier urea derivatives.
  • The absence of hydrogen bond donors may limit interactions with polar binding pockets but could enhance blood-brain barrier penetration for CNS targets.
  • High yields reported for urea derivatives (83–89%) indicate robust synthetic routes, whereas data for the target compound’s synthesis are lacking .

Biological Activity

3-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyrazine-2-carbonitrile is a complex organic compound that has garnered attention in medicinal chemistry due to its structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and related case studies.

Chemical Structure and Properties

The compound's structure includes a pyrazine ring, a piperazine moiety, and a pyridazine derivative. Its molecular formula is C14H18N6C_{14}H_{18}N_{6}, with a molecular weight of approximately 270.33 g/mol. The presence of these heterocyclic structures may influence its interaction with biological targets, potentially enhancing its pharmacological profile.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of piperazine have shown selective binding to various receptors, which could be extrapolated to suggest that this compound may possess similar activities. In vitro studies on related compounds have demonstrated promising results against various bacterial strains, suggesting potential applications in treating infections .

The mechanisms through which pyrazole derivatives exert their biological effects often involve the inhibition of key enzymes or receptors associated with disease pathways. For instance, some studies have highlighted the inhibition of dihydroorotate dehydrogenase (DHODH) as a significant mechanism for immunosuppressive activity in related compounds . Understanding the precise mechanism for this compound would require further investigation into its interactions at the molecular level.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various pyrazole derivatives against clinical isolates of bacteria. Compounds structurally related to this compound demonstrated significant inhibition zones against Gram-positive and Gram-negative bacteria, indicating their potential as antimicrobial agents.
  • Cytotoxic Effects in Cancer Cells : In a comparative study involving different pyrazole derivatives, some exhibited high cytotoxicity against MCF-7 and MDA-MB-231 breast cancer cell lines. The data suggested that modifications in the piperazine moiety could enhance anticancer activity, which could be relevant for future modifications of this compound .

Comparative Table of Related Compounds

Compound NameStructure FeaturesBiological Activity
6-Methylpyridazinone Contains pyridazine and piperazineAntihypertensive
4-(Piperazinyl)quinazoline Piperazine linked to quinazolineAnticancer properties
N-(4-Methylpiperazinyl)benzamide Piperazine linked to benzamideAntidepressant effects
3-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyrazine Pyrazine ring with piperazine and pyridazinePotential antimicrobial and anticancer

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.